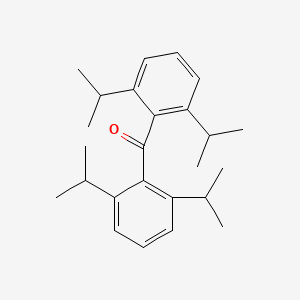
Bis(2,6-diisopropylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-diisopropylphenyl)methanone: is an organic compound with the molecular formula C25H34O and a molecular weight of 350.55 g/mol . It is characterized by the presence of two 2,6-diisopropylphenyl groups attached to a central methanone (carbonyl) group. This compound is known for its unique structural properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-diisopropylphenyl)methanone typically involves the reaction of 2,6-diisopropylphenylmagnesium bromide with carbon dioxide, followed by acidification to yield the desired product . The reaction conditions often include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 2,6-diisopropylphenylmagnesium bromide, carbon dioxide, hydrochloric acid
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,6-diisopropylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction to alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,6-diisopropylphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Bis(2,6-diisopropylphenyl)methanone involves its interaction with molecular targets through its carbonyl group and aromatic rings. These interactions can lead to various chemical transformations, including coordination with metal ions and participation in redox reactions . The pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,6-diisopropylphenyl)carbodiimide
- 2,6-Diisopropylphenyl-substituted bismuth compounds
Comparison: Bis(2,6-diisopropylphenyl)methanone is unique due to its central carbonyl group, which imparts distinct reactivity compared to similar compounds like Bis(2,6-diisopropylphenyl)carbodiimide, which contains a carbodiimide group instead . The presence of the carbonyl group allows for different types of chemical reactions and applications, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C25H34O |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
bis[2,6-di(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C25H34O/c1-15(2)19-11-9-12-20(16(3)4)23(19)25(26)24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3 |
InChI-Schlüssel |
BHHOXBINLYBZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)C2=C(C=CC=C2C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


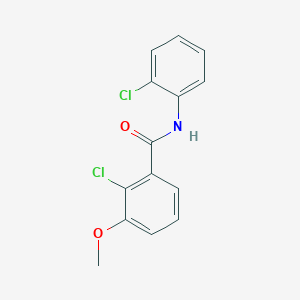
![Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)](/img/structure/B11938000.png)
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)
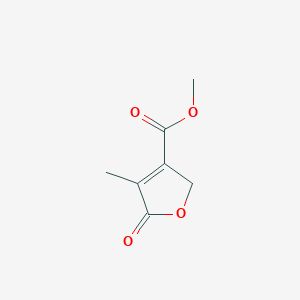

![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
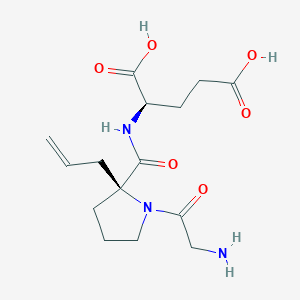
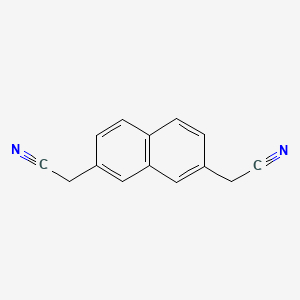


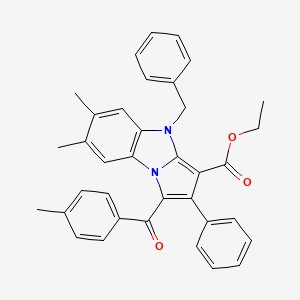
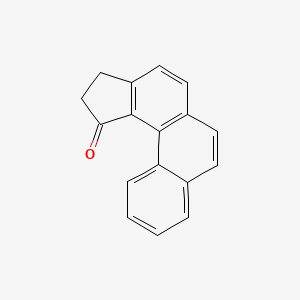
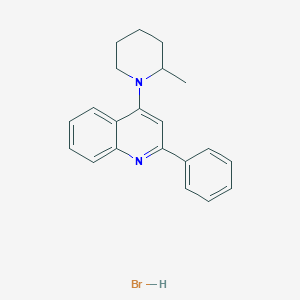
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)
